N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,5-difluorobenzenesulfonamide
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Description
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,5-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C17H16F2N4O3S and its molecular weight is 394.4. The purity is usually 95%.
BenchChem offers high-quality N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,5-difluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,5-difluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The compound’s structural features make it a promising candidate for developing anti-inflammatory drugs. Researchers are investigating its potential to inhibit specific inflammatory pathways, which could lead to novel treatments for conditions like rheumatoid arthritis, inflammatory bowel disease, and asthma .
- N-((1R,4R)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,5-difluorobenzenesulfonamide has shown activity against certain cancer cell lines. Scientists are exploring its mechanisms of action and evaluating its efficacy in preclinical models. Targeting cancer-specific pathways using this compound may pave the way for innovative therapies .
- Kinases play crucial roles in cell signaling and regulation. This compound’s unique structure suggests potential as a kinase inhibitor. Researchers are investigating its selectivity and potency against specific kinases involved in diseases such as neurodegenerative disorders and autoimmune conditions .
- The compound’s ability to modulate neuronal pathways makes it relevant for neurological research. Scientists are studying its effects on neurotransmitter receptors, ion channels, and neuroinflammation. Potential applications include treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
- Researchers are exploring whether N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2,5-difluorobenzenesulfonamide can impact cardiovascular health. Its vasodilatory properties and potential effects on blood pressure regulation are of interest. Cardiovascular diseases, including hypertension and heart failure, could benefit from targeted interventions .
- The compound’s sulfonamide moiety suggests antibacterial activity. Investigations are ongoing to determine its spectrum of action, mechanism of bacterial inhibition, and potential clinical applications. Novel antibiotics derived from this compound may address antibiotic resistance challenges .
Anti-Inflammatory Agents
Anticancer Therapies
Kinase Inhibitors
Neurological Disorders
Cardiovascular Health
Antibacterial Agents
properties
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2,5-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N4O3S/c18-11-1-6-14(19)16(9-11)27(24,25)23-12-2-4-13(5-3-12)26-17-15(10-20)21-7-8-22-17/h1,6-9,12-13,23H,2-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDXWTNAGBDOKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=C(C=CC(=C2)F)F)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.